4-Ethylphenyl isocyanate
Overview
Description
4-Ethylphenyl isocyanate is a chemical compound with the formula C9H9NO . It is also known by other names such as Benzene, 1-ethyl-4-isocyanato-; p-ethylphenyl isocyanate .
Molecular Structure Analysis
The molecular structure of 4-Ethylphenyl isocyanate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 147.1739 .Physical And Chemical Properties Analysis
4-Ethylphenyl isocyanate has a refractive index of 1.527 (lit.), a boiling point of 68 °C/1 mmHg (lit.), and a density of 1.024 g/mL at 25 °C (lit.) . It appears as a clear or slightly turbid colorless to pale yellow liquid .Scientific Research Applications
Polymerization and Optical Functionalities
4-Ethylphenyl isocyanate and related compounds have been explored in the field of polymer science, particularly in anionic polymerization processes. For example, polymers derived from 2-[4-(4-nitrophenylazo)-N-ethylphenyl amino]ethoxy carbonyl amino hexyl isocyanate (DR1NCO) and (s)-(−)-2-methyl-1-butyloxy carbonyl amino hexyl isocyanate (MBI) were synthesized using sodium naphthalenide as an initiator. These polymers displayed optical activity, which is significant in the development of optically active materials (Shin, Ahn, & Lee, 2001).
Chemical Reactions and Crystal Networks
In another study, the reactivity of ethyl isocyanate, a related compound, in bimolecular reactions was examined. It was involved in a chemoselective acylation reaction within the crystals of networked molecular cages, highlighting its potential in complex chemical syntheses (Inokuma, Kojima, Arai, & Fujita, 2011).
Synthesis of Hydroxamic Acids and Ureas
Research has also focused on the synthesis of hydroxamic acids and ureas from carboxylic acids using isocyanate-mediated processes. This method demonstrated good yields and avoided racemization, indicating its utility in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Applications in Li-Ion Battery Performance
Interestingly, aromatic isocyanates, such as phenyl isocyanate, have been used to enhance the performance of Li-ion batteries. These compounds helped reduce initial irreversible capacities in batteries, showcasing their potential in improving energy storage technologies (Zhang, 2006).
Analytical Methods for Isocyanates
Analytical methods for detecting and quantifying isocyanates have also been a significant area of research. For instance, a method for determining complex mixturesof airborne isocyanates, including methylenediphenyl diisocyanate and related compounds, was developed. This method is crucial for monitoring environmental and occupational exposure to these compounds (Tinnerberg, Spanne, Dalene, & Skarping, 1997).
Reaction Dynamics and Stability
The study of the reaction dynamics of isocyanates is another important area. For example, the reactions between polyisocyanates and model aryl-alkyl diurethanes at high temperatures were explored. This research contributes to understanding the conditions for allophanate formation, a key aspect in polymer chemistry (Lapprand, Boisson, Delolme, Méchin, & Pascault, 2005).
Determination of Isocyanate Levels
Methods for the determination of isocyanate compounds in various contexts have been developed. For example, a high-performance liquid chromatography method was created for the determination of ethyl N-phenyl carbamate and related compounds. Such methods are essential for monitoring and managing the usage of isocyanates in industrial processes (Milchert & Paździoch, 1994).
Mutagenic Action of Isocyanates
Isocyanates' mutagenic potential has been a subject of study, especially in the context of occupational health. Research showed that isocyanates like toluene diisocyanate and methylene-diphenylisocyanate could be mutagenic, posing significant health risks in industrial settings (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).
Biomarkers for Isocyanate Exposure
The synthesis and identification of isocyanate DNA adducts as biomarkers for exposure to these chemicals in industrial settings have also been investigated. This research is vital for understanding the long-term health impacts of exposure to isocyanates (Beyerbach, Farmer, & Sabbioni, 2006).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPYUSLQCQDLJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177702 | |
Record name | p-Ethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenyl isocyanate | |
CAS RN |
23138-50-3 | |
Record name | 1-Ethyl-4-isocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23138-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylphenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023138503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Ethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-ethylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYLPHENYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N9K55SX2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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